1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a carboxylic acid group at the 5-position and a 2,6-dimethylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a suitable aryl halide and a boronic acid derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrazole ring, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: It serves as a precursor in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole-5-carboxylic acid: Lacks the 2,6-dimethyl substitution on the phenyl ring.
1-(2-Methylphenyl)-1H-pyrazole-5-carboxylic acid: Has a single methyl group on the phenyl ring.
1-(2,6-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 5-position.
Uniqueness
1-(2,6-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific substitution pattern on the phenyl ring and the position of the carboxylic acid group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
115316-26-2 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-3-5-9(2)11(8)14-10(12(15)16)6-7-13-14/h3-7H,1-2H3,(H,15,16) |
InChI Key |
WDFRJXYASBQAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CC=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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